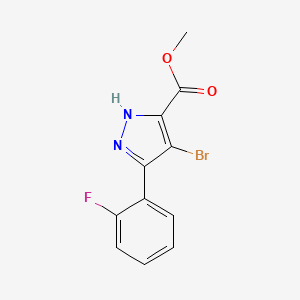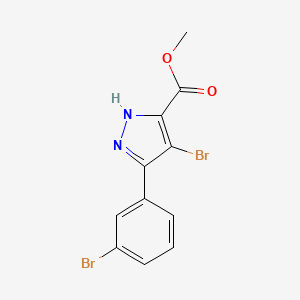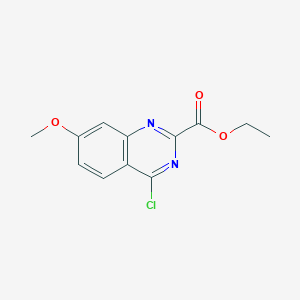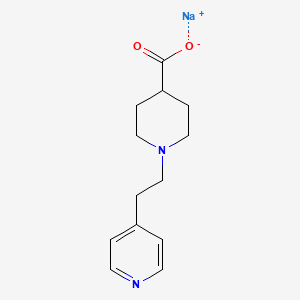![molecular formula C10H16BNO2 B1453502 {3-[1-(Dimethylamino)ethyl]phenyl}boronsäure CAS No. 1287753-36-9](/img/structure/B1453502.png)
{3-[1-(Dimethylamino)ethyl]phenyl}boronsäure
Übersicht
Beschreibung
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is a boronic acid derivative. It is an electron-rich boronic acid ester that can also be used in protodeboronation .
Synthesis Analysis
The synthesis of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid involves various methods. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB (OMe) 2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho- metalation .Molecular Structure Analysis
The molecular structure of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is represented by the linear formula: C10 H16 B N O2 . The InChI code for this compound is 1S/C10H16BNO2/c1-8(12(2)3)9-5-4-6-10(7-9)11(13)14/h4-8,13-14H,1-3H3 .Chemical Reactions Analysis
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also participate in Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling, Rhodium (Rh)-catalyzed asymmetric addition reactions, and Palladium (Pd)-catalyzed C-OH bond activation .Physical And Chemical Properties Analysis
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid has a molecular weight of 193.05 . It is a solid at room temperature . The compound is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
Suzuki–Miyaura-Kupplung (SM): ist eine prominente Anwendung, bei der Phenylboronsäuren eingesetzt werden. Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese von grundlegender Bedeutung sind. Die Verwendung von {3-[1-(Dimethylamino)ethyl]phenyl}boronsäure in der SM-Kupplung profitiert von milden und funktionellen Gruppen toleranten Bedingungen, was sie zu einer vielseitigen Wahl für die Synthese komplexer organischer Moleküle macht .
Boronsäure-Affinitätsmaterialien für die Trennung
Phenylboronsäure-funktionalisierte Polymere werden als Boronsäure-Affinitätsmaterialien (BAMs) entwickelt. Diese Materialien sind besonders nützlich für die selektive Anreicherung von cis-Diol-haltigen Molekülen, zu denen Nukleoside und Catechole gehören. Die hohe Selektivität und Bindungskapazität dieser Polymere macht sie für Anwendungen in der Trenntechnik geeignet .
Sensorik und Bildgebung
Die pH-reaktive Natur von Phenylboronsäuren ermöglicht die Entwicklung von Materialien, die in der Sensorik und Bildgebung eingesetzt werden können. Die reversible kovalente Reaktion zwischen Phenylboronsäure und cis-Diol-haltigen Molekülen unter verschiedenen pH-Bedingungen wird genutzt, um fluoreszierende BAM-Nanopartikel für diese Zwecke zu erzeugen .
Diagnostik und Wirkstoffabgabe
Die gleiche pH-reaktive Eigenschaft von Phenylboronsäuren wird im Bereich der Diagnostik und Wirkstoffabgabe eingesetzt. Phenylboronsäure-funktionalisierte Materialien können Wirkstoffe oder diagnostische Mittel kontrolliert aufnehmen und freisetzen, was für die gezielte Therapie und Präzisionsmedizin entscheidend ist .
Organische Synthese
In der organischen Synthese kann this compound als Zwischenprodukt oder Reagenz in verschiedenen Reaktionen fungieren. Ihre Stabilität und Reaktivität sind vorteilhaft für den Aufbau komplexer organischer Gerüste, die in der Pharmaindustrie und Agrochemie von Bedeutung sind .
Elektrophile Abfangreaktion
Diese Verbindung kann in der elektrophilen Abfangreaktion von Arylmetall-Zwischenprodukten verwendet werden. Sie ist an Reaktionen mit Boratestern aus Arylhalogeniden beteiligt, die Schlüsselschritte bei der Synthese verschiedener organischer Verbindungen sind .
Synthese von Borinsäure-Derivaten
Kürzliche Fortschritte haben gezeigt, dass Phenylboronsäuren für die Synthese von Borinsäure-Derivaten entscheidend sind. Diese Derivate haben Anwendungen in der medizinischen Chemie und Materialwissenschaft .
Katalytische Amidierungen
Schließlich ist this compound in katalytischen Amidierungen relevant. Sie kann verwendet werden, um die Bildung von Amidbindungen aus Carbonsäuren und Estern zu erleichtern, was eine grundlegende Transformation in der organischen Chemie ist .
Safety and Hazards
Wirkmechanismus
Target of Action
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, used in these reactions .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of the organoboron group from the boron atom to the palladium atom .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid . This reaction is a carbon–carbon bond-forming reaction that is widely used in organic chemistry . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
For instance, the hydrolysis of some phenylboronic pinacol esters, which are related compounds, is known to be influenced by the pH of the environment .
Result of Action
The primary result of the action of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry .
Action Environment
The action, efficacy, and stability of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of related compounds . Additionally, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool for studying enzyme mechanisms and protein interactions. It interacts with enzymes such as glucokinase and enoyl-ACP reductase, modulating their activity and providing insights into their biochemical pathways . The compound’s interaction with these enzymes involves the formation of boronate esters, which can inhibit or activate the enzymes depending on the context.
Cellular Effects
The effects of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound’s ability to modulate gene expression is also linked to its interaction with transcription factors and other regulatory proteins, which can alter the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and cellular toxicity . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at specific concentration ranges.
Metabolic Pathways
{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites by modulating enzyme activity and gene expression . The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of metabolic intermediates, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its ability to penetrate cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of {3-[1-(Dimethylamino)ethyl]phenyl}boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can influence its interaction with biomolecules and its overall efficacy in modulating biochemical pathways.
Eigenschaften
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2/c1-8(12(2)3)9-5-4-6-10(7-9)11(13)14/h4-8,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLNHFNWYLMGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238045 | |
| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1287753-36-9 | |
| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-[1-(Dimethylamino)ethyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501238045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



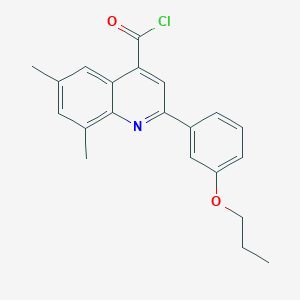


![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)

![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)

